4-(Hex-2-en-2-yl)phenol
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Overview
Description
4-(Hex-2-en-2-yl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a hex-2-en-2-yl group attached to the fourth position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hex-2-en-2-yl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with hex-2-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the hydrolysis of phenolic esters or ethers. For instance, the hydrolysis of 4-(Hex-2-en-2-yl)phenyl acetate in the presence of a strong acid or base can yield this compound .
Industrial Production Methods
On an industrial scale, this compound can be produced using the cumene process, which involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. The phenol obtained can then undergo further reactions to introduce the hex-2-en-2-yl group .
Chemical Reactions Analysis
Types of Reactions
4-(Hex-2-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in phenols can be oxidized to form quinones.
Electrophilic Aromatic Substitution: The aromatic ring in this compound is highly reactive towards electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halogenated derivatives of this compound.
Scientific Research Applications
4-(Hex-2-en-2-yl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Hex-2-en-2-yl)phenol involves its interaction with biological molecules through its hydroxyl group. This interaction can lead to the disruption of cellular processes in microorganisms, contributing to its antimicrobial effects. Additionally, the compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
Comparison with Similar Compounds
4-(Hex-2-en-2-yl)phenol can be compared with other phenolic compounds such as:
Phenol: The parent compound, simpler in structure but less specialized in applications.
4-Hexylresorcinol: Similar in having a hexyl group but differs in the position and number of hydroxyl groups, leading to different biological activities.
Eugenol: Contains a methoxy group and an allyl chain, used for its analgesic and antiseptic properties.
Properties
CAS No. |
63347-40-0 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-hex-2-en-2-ylphenol |
InChI |
InChI=1S/C12H16O/c1-3-4-5-10(2)11-6-8-12(13)9-7-11/h5-9,13H,3-4H2,1-2H3 |
InChI Key |
KWAMBQZBFXVTIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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